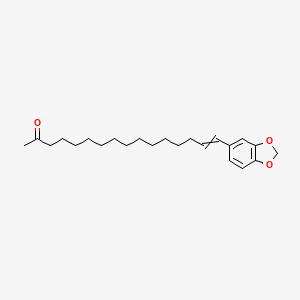
15-Hexadecen-2-one, 16-(1,3-benzodioxol-5-yl)-, (15E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hexadecen-2-one, 16-(1,3-benzodioxol-5-yl)-, (15E)- is a chemical compound characterized by its unique structure, which includes a hexadecenone backbone and a benzodioxolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hexadecen-2-one, 16-(1,3-benzodioxol-5-yl)-, (15E)- typically involves the following steps:
Formation of the Hexadecenone Backbone: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are combined under basic conditions.
Introduction of the Benzodioxolyl Group: This step often involves the use of palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to attach the benzodioxolyl group to the hexadecenone backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
15-Hexadecen-2-one, 16-(1,3-benzodioxol-5-yl)-, (15E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
15-Hexadecen-2-one, 16-(1,3-benzodioxol-5-yl)-, (15E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 15-Hexadecen-2-one, 16-(1,3-benzodioxol-5-yl)-, (15E)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-Hexadecen-2-one: Lacks the benzodioxolyl group, making it less complex.
16-(1,3-Benzodioxol-5-yl)-hexadecanoic acid: Contains a carboxylic acid group instead of a ketone.
15-Hexadecen-2-ol: Features an alcohol group instead of a ketone.
Uniqueness
15-Hexadecen-2-one, 16-(1,3-benzodioxol-5-yl)-, (15E)- is unique due to its combination of a hexadecenone backbone and a benzodioxolyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
828263-17-8 |
|---|---|
Molekularformel |
C23H34O3 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
16-(1,3-benzodioxol-5-yl)hexadec-15-en-2-one |
InChI |
InChI=1S/C23H34O3/c1-20(24)14-12-10-8-6-4-2-3-5-7-9-11-13-15-21-16-17-22-23(18-21)26-19-25-22/h13,15-18H,2-12,14,19H2,1H3 |
InChI-Schlüssel |
RSLLRVSPUBUTHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCCCCCCC=CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



oxophosphanium](/img/structure/B14215597.png)
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
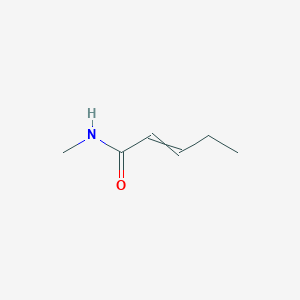
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
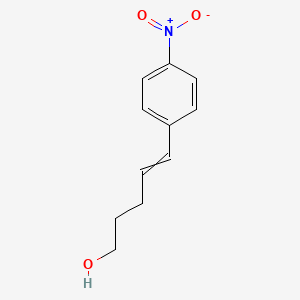
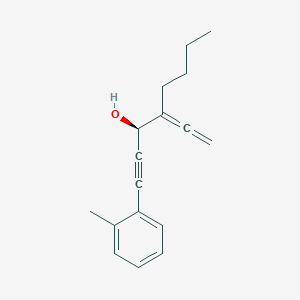
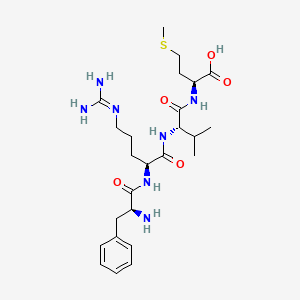
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
